1-(3-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
Description
1-(3-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is a chlorinated aromatic ketone featuring a thioether linkage to an oxetane ring. Its molecular formula is C₁₁H₁₁ClO₂S, with a molecular weight of 254.73 g/mol (calculated). The compound has been cataloged under CAS numbers 1539507-33-9 and 1566265-63-1, though it is currently listed as a discontinued product . Limited experimental data (e.g., melting point, bioactivity) are available for this compound, necessitating comparisons with structural analogs to infer properties.
The 3-chlorophenyl group contributes to electron-withdrawing effects, while the oxetan-3-ylthio moiety may enhance solubility and metabolic stability compared to bulkier substituents.
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H11ClO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
InChI Key |
ZLALIOWTPVBIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)SCC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Position : Chlorine at the 3-position on phenyl (as in the target compound) balances electronic effects and steric demands, unlike 2- or 4-substituted analogs .
Thioether Moieties : Oxetane-thioether groups (target) may offer metabolic stability advantages over triazole-thioether (5i) or furan (20) systems .
Synthetic Accessibility : The target compound’s discontinued status suggests challenges in synthesis or scalability compared to high-yield intermediates like ’s triazole derivative .
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